Butoctamide

Descripción

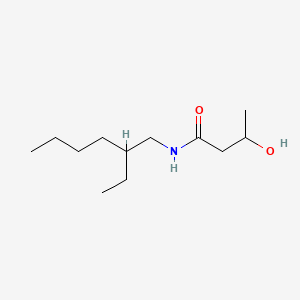

Structure

3D Structure

Propiedades

IUPAC Name |

N-(2-ethylhexyl)-3-hydroxybutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO2/c1-4-6-7-11(5-2)9-13-12(15)8-10(3)14/h10-11,14H,4-9H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBQLHRVRKXSPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CNC(=O)CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00865651 | |

| Record name | N-(2-Ethylhexyl)-3-hydroxybutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32838-26-9 | |

| Record name | Butoctamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32838-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butoctamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032838269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Ethylhexyl)-3-hydroxybutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTOCTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MDC25LQSR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Enigma: A Technical Guide to the Mechanism of Action of Butoctamide in REM Sleep

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butoctamide, a fatty acid amide with hypnotic properties, presents a unique pharmacological profile characterized by a significant and selective increase in Rapid Eye Movement (REM) sleep. This technical guide provides a comprehensive exploration of the current understanding of this compound's mechanism of action in promoting REM sleep. Synthesizing preclinical and clinical findings, we delve into the primary hypothesis centering on the modulation of the serotonergic system. This document offers an in-depth analysis of the neurobiological underpinnings of REM sleep regulation, the experimental evidence supporting the proposed mechanism, and detailed protocols for investigating the pharmacodynamics of sleep-modulating compounds.

Introduction: The Unique Sleep Architecture Modulation by this compound

This compound, chemically N-(2-ethylhexyl)-3-hydroxybutyramide, and its hydrogen succinate salt (BAHS), emerged as a hypnotic agent with a distinct impact on sleep architecture.[1][2] Unlike many sedative-hypnotics that suppress REM sleep, clinical studies have consistently demonstrated that this compound administration leads to a significant increase in the duration and percentage of REM sleep in healthy young adults, elderly subjects, and patient populations with reduced REM sleep.[3][4][5][6] This singular property of promoting REM sleep positions this compound as a valuable tool for both therapeutic applications and for dissecting the fundamental neural circuits governing this critical phase of sleep.

This guide will provide a detailed examination of the leading hypothesis regarding this compound's mechanism of action: the enhancement of central serotonergic neurotransmission. We will explore the intricate role of serotonin in the regulation of the sleep-wake cycle and REM sleep, and present the evidence that suggests this compound exerts its REM-promoting effects through this pathway.

The Serotonergic Hypothesis of this compound's Action

The prevailing hypothesis posits that this compound's primary mechanism of action involves an increase in brain serotonin (5-hydroxytryptamine, 5-HT) levels, which in turn facilitates the initiation and maintenance of REM sleep.[3] Serotonin, a monoamine neurotransmitter, plays a complex and multifaceted role in sleep regulation. While serotonergic neurons in the dorsal raphe nucleus are most active during wakefulness and decrease their firing rate during non-REM (NREM) sleep, they are virtually silent during REM sleep.[7] This cessation of serotonergic tone is considered a permissive factor for the transition into REM sleep.

The proposed mechanism for this compound is that by increasing the overall availability of serotonin in the brain, it influences the complex interplay of neural circuits that control the NREM-REM sleep cycle. The exact molecular action of this compound on the serotonergic system remains to be fully elucidated. Potential mechanisms could include:

-

Increased Serotonin Synthesis: this compound might enhance the activity of tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis.

-

Inhibition of Serotonin Reuptake: It could act as a serotonin reuptake inhibitor (SRI), blocking the serotonin transporter (SERT) and thereby increasing the synaptic concentration of 5-HT.[8][9]

-

Modulation of Serotonin Metabolism: this compound might inhibit monoamine oxidase (MAO), the enzyme responsible for the degradation of serotonin.[10][11]

Further research is imperative to pinpoint the precise molecular target of this compound within the serotonergic system.

The Role of Serotonin in REM Sleep Regulation: A Delicate Balance

The regulation of REM sleep is orchestrated by a complex network of interconnected brain regions and neurotransmitter systems. Key areas include the pons, medulla, hypothalamus, and various cortical regions.[3][4] Within this network, the interplay between aminergic (serotonin and norepinephrine) and cholinergic neurons is of paramount importance.

The "flip-flop" model of REM sleep control suggests that mutual inhibition between REM-off neurons (serotonergic neurons in the dorsal raphe and noradrenergic neurons in the locus coeruleus) and REM-on neurons (cholinergic neurons in the pedunculopontine and laterodorsal tegmental nuclei) governs the transition between NREM and REM sleep. During NREM sleep, the activity of REM-off aminergic neurons is dominant, suppressing the REM-on cholinergic neurons. As NREM sleep progresses, the activity of aminergic neurons wanes, releasing the REM-on neurons from inhibition and allowing the transition into REM sleep.

An increase in central serotonin levels by this compound could paradoxically promote REM sleep by influencing this delicate balance. A sustained, moderate increase in serotonergic tone might lead to adaptive changes in serotonin receptor sensitivity or downstream signaling pathways that ultimately facilitate the disinhibition of REM-on circuitry.

Experimental Evidence Supporting the Serotonergic Mechanism

The evidence for this compound's serotonergic mechanism is primarily derived from clinical observations and preclinical studies in animal models.

Clinical Studies in Humans

Polysomnographic studies in healthy volunteers and elderly subjects have consistently shown that administration of this compound hydrogen succinate (BAHS) leads to a dose-dependent increase in the percentage of REM sleep.[3][4][6] Notably, these studies also report a decrease in stage 2 of NREM sleep, while slow-wave sleep (stages 3 and 4) is largely unaffected.[6] This selective effect on REM sleep is a key observation that distinguishes this compound from other hypnotics. The interpretation provided in some of these studies is that the observed increase in REM sleep is a secondary effect of an increase in brain serotonin.[3]

Table 1: Summary of Key Findings from Clinical Studies on this compound (BAHS)

| Study Population | Dosage | Key Findings on Sleep Architecture | Proposed Mechanism | Citation(s) |

| Healthy Young Adults | 600 mg | Significant increase in REM sleep; decrease in stage 1 and 2 sleep. | Efficacious hypnotic that increases REM sleep. | [4] |

| Healthy Elderly Subjects | 600 mg | Significant increase in the number and percentage of REM periods. | Increases brain serotonin, which secondarily increases REM sleep. | [3] |

| Healthy Male Students | 600 mg | Significant increase in REM sleep; decrease in stage 2 sleep. | Unique sleep pattern different from benzodiazepines. | [6] |

| Mentally Retarded Subjects | 400 mg | Significant increase in REM sleep stage, particularly with long-term administration. | Reverses low amounts of REM sleep. | [5] |

Preclinical Studies in Animal Models

Early preclinical research in cats demonstrated that this compound administration increases REM sleep.[4] These foundational studies provided the initial impetus for investigating its effects in humans. To definitively establish the link between this compound and brain serotonin levels, further preclinical studies employing techniques such as in vivo microdialysis are warranted.

Investigating the Core Mechanism: Experimental Protocols

To further elucidate the mechanism of action of this compound, a series of well-defined experimental protocols are essential.

Protocol 1: Polysomnography in a Feline Model

This protocol outlines the methodology for assessing the effects of this compound on sleep-wake architecture in cats, a model system where its REM-promoting effects were first observed.

4.1.1. Surgical Implantation of Electrodes

-

Animal Preparation: Adult cats are anesthetized with a suitable anesthetic agent (e.g., ketamine-xylazine).

-

Electrode Placement:

-

Electroencephalogram (EEG): Stainless steel screw electrodes are implanted over the frontal and parietal cortices.

-

Electrooculogram (EOG): Screw electrodes are placed in the frontal bone to record eye movements.

-

Electromyogram (EMG): Insulated stainless steel wires are inserted into the nuchal muscles to record muscle tone.

-

-

Connector Assembly: All electrode leads are soldered to a connector, which is then secured to the skull with dental acrylic.

-

Post-operative Care: Animals are allowed a recovery period of at least two weeks before the commencement of experiments.

4.1.2. Sleep Recording and Analysis

-

Habituation: Cats are habituated to the recording chamber and tethered to the recording cable for several days.

-

Drug Administration: this compound or vehicle is administered orally or intraperitoneally at different doses.

-

Polysomnographic Recording: Continuous 24-hour recordings of EEG, EOG, and EMG are acquired using a polygraph and digital data acquisition system.

-

Sleep Scoring: The recordings are visually scored in 30-second epochs into wakefulness, NREM sleep, and REM sleep based on standard criteria.

-

Data Analysis: The percentage of time spent in each sleep stage, the latency to sleep onset and REM sleep, and the duration and frequency of sleep bouts are calculated and compared between treatment conditions.

Protocol 2: In Vivo Microdialysis for Serotonin Measurement

This protocol describes the use of in vivo microdialysis to directly measure extracellular serotonin levels in the brain of freely moving animals following this compound administration.

4.2.1. Probe Implantation

-

Animal Preparation: Rats or mice are anesthetized and placed in a stereotaxic frame.

-

Craniotomy: A small burr hole is drilled over the target brain region (e.g., dorsal raphe nucleus, prefrontal cortex).

-

Probe Insertion: A microdialysis probe is slowly lowered to the desired coordinates.

-

Fixation: The probe is secured to the skull with dental cement.

-

Recovery: Animals are allowed to recover for at least 24 hours before the experiment.

4.2.2. Microdialysis and Neurochemical Analysis

-

Perfusion: The microdialysis probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of serotonin levels.

-

Drug Administration: this compound or vehicle is administered systemically.

-

Sample Collection: Dialysate collection continues for several hours post-administration.

-

Neurochemical Analysis: The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Serotonin levels are expressed as a percentage of the baseline and compared between treatment groups.

Visualizing the Proposed Mechanism and Workflows

Proposed Signaling Pathway of this compound in REM Sleep Regulation

Caption: Integrated workflow for investigating this compound's mechanism of action.

Future Directions and Unanswered Questions

While the serotonergic hypothesis provides a compelling framework for understanding this compound's REM-promoting effects, several critical questions remain unanswered:

-

What is the direct molecular target of this compound? Identifying the specific receptor, transporter, or enzyme with which this compound interacts is the most crucial next step. Radioligand binding assays and functional screens are necessary to address this question.

-

Does this compound affect other neurotransmitter systems? Although the primary evidence points towards the serotonergic system, potential interactions with other systems involved in REM sleep regulation, such as the cholinergic and GABAergic systems, cannot be ruled out and warrant investigation.

-

What are the long-term consequences of chronically increased REM sleep? While this compound appears to be well-tolerated in short-term studies, the physiological and psychological effects of long-term REM sleep enhancement are unknown.

Conclusion

This compound stands out as a unique pharmacological agent that selectively enhances REM sleep. The current body of evidence strongly suggests that its mechanism of action is intimately linked to the modulation of the central serotonergic system. By increasing the availability of brain serotonin, this compound appears to tip the delicate balance of neural circuits that govern the transition into and maintenance of REM sleep. This technical guide has provided a comprehensive overview of the existing knowledge, outlined key experimental protocols for further investigation, and highlighted the unanswered questions that will drive future research in this area. A full elucidation of this compound's mechanism will not only provide a deeper understanding of this intriguing compound but also offer invaluable insights into the fundamental neurobiology of REM sleep.

References

- Drug-increased REM sleep in aged subjects: this compound hydrogen succin

- The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies - PubMed.

- This compound | C12H25NO2 | CID 65780 - PubChem - NIH.

- Long-term administration of this compound hydrogen succinate on nocturnal sleep of mentally retarded subjects: a polygraphic study versus placebo - PubMed.

- Stimulatory effect of this compound hydrogen succinate on REM sleep in normal humans - PubMed.

- This compound.

- Neural circuitry underlying REM sleep: A review of the liter

- Neural and Homeostatic Regul

- In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed.

- Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC.

- Inhibition of serotonin reuptake - PubMed.

- Functional interaction between serotonin and other neuronal systems: focus on in vivo microdialysis studies - PubMed.

- Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors.

- Reuptake inhibitor - Wikipedia.

- The Neurotransmitters of Sleep - PMC - PubMed Central - NIH.

- Serotonin control of sleep-wake behavior - PubMed.

- The Role of the Serotonergic System in REM Sleep Behavior Disorder - PubMed Central.

- MONOAMINE OXIDASE INHIBITORS | Poisoning & Drug Overdose, 8e | AccessMedicine.

Sources

- 1. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C12H25NO2 | CID 65780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional interaction between serotonin and other neuronal systems: focus on in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comprehensive map of molecular drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of serotonin reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 10. "Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitor" by Amber N. Edinoff, Connor R. Swinford et al. [scholarlycommons.pacific.edu]

- 11. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

An In-depth Technical Guide to Butoctamide: Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butoctamide, chemically known as N-(2-ethylhexyl)-3-hydroxybutanamide, is a fatty amide with notable activity as a sedative and hypnotic agent.[1] Unlike many conventional hypnotics that suppress Rapid Eye Movement (REM) sleep, this compound and its hydrogen succinate derivative have demonstrated the unique property of increasing REM sleep, making it a compound of significant interest in sleep research and neurology.[1][2][3] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, synthesis, pharmacological effects, and analytical methodologies, designed to serve as a foundational resource for professionals in drug development and scientific research.

Chemical and Physical Properties

This compound is a chiral molecule possessing a secondary amide and a secondary alcohol functional group. The presence of a 2-ethylhexyl group contributes to its lipophilic character. The hydrogen succinate derivative, this compound hydrogen succinate, is a dicarboxylic acid monoester, often used in pharmaceutical formulations.[1]

Table 1: Physicochemical Properties of this compound and its Hydrogen Succinate Derivative

| Property | This compound | This compound Hydrogen Succinate | Source(s) |

| IUPAC Name | N-(2-ethylhexyl)-3-hydroxybutanamide | 4-{[4-(2-ethylhexylamino)-4-oxobutan-2-yl]oxy}-4-oxobutanoic acid | [4] |

| Synonyms | N-(2-ethylhexyl)-3-hydroxybutyramide, Hexobutyramide | This compound semisuccinate, BAHS, Listomin S | [4] |

| CAS Number | 32838-26-9 | 32838-28-1 | [4] |

| Molecular Formula | C12H25NO2 | C16H29NO5 | [4] |

| Molecular Weight | 215.33 g/mol | 315.40 g/mol | [4] |

| Appearance | Colorless viscous oil | Colorless viscous oil or white powder | [5] |

| Boiling Point | 149-150 °C at 0.30 mmHg | Not available | [5] |

| Melting Point | Not available | 46.5 °C | [1] |

| Solubility | Data not readily available. Expected to be soluble in organic solvents like ethanol and DMSO. | Data not readily available. | [6][7][8] |

Note: Some physical properties are not extensively reported in publicly available literature and may require experimental determination.

Visualization of this compound's Chemical Structure

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound and its derivatives has been described in patent literature. A common route involves the amidation of a 3-hydroxybutyric acid derivative with 2-ethylhexylamine.

Experimental Protocol: Synthesis of N-(2-ethylhexyl)-3-hydroxybutanamide

This protocol is a generalized representation based on common amide synthesis methodologies and should be optimized for specific laboratory conditions.

Materials:

-

Ethyl 3-hydroxybutanoate

-

2-Ethylhexylamine

-

Sodium methoxide (catalyst)

-

Toluene (solvent)

-

Hydrochloric acid (for neutralization)

-

Sodium bicarbonate solution (for washing)

-

Brine (for washing)

-

Anhydrous magnesium sulfate (for drying)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3-hydroxybutanoate (1 equivalent) and 2-ethylhexylamine (1.1 equivalents) in toluene.

-

Catalysis: Add a catalytic amount of sodium methoxide to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction involves the aminolysis of the ester, with the elimination of ethanol.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst with a dilute solution of hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude N-(2-ethylhexyl)-3-hydroxybutanamide can be purified by vacuum distillation or column chromatography on silica gel.

Causality behind Experimental Choices:

-

The use of a slight excess of 2-ethylhexylamine helps to drive the equilibrium of the amidation reaction towards the product.

-

Sodium methoxide is a common catalyst for transamidation reactions, increasing the reaction rate.

-

Toluene is a suitable solvent as it has a relatively high boiling point for reflux and is immiscible with water, facilitating the work-up procedure.

-

The aqueous work-up steps are essential to remove the catalyst, unreacted starting materials, and by-products.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Pharmacological Profile

This compound's primary pharmacological effect is its ability to induce and enhance REM sleep, which is in contrast to many other hypnotics that tend to suppress this phase of sleep.[2][3] This unique property has made it a subject of interest for treating sleep disorders, particularly in populations where REM sleep is compromised, such as in elderly individuals and patients with Down's syndrome.[9][10]

Mechanism of Action

The precise mechanism of action of this compound is not fully elucidated, however, studies suggest that its effects on REM sleep may be mediated through its influence on the serotonergic system.[2] It is hypothesized that this compound increases the levels of serotonin in the brain, which in turn promotes REM sleep.[2]

Proposed Mechanism of Action Diagram

Caption: Proposed mechanism of action for this compound.

Analytical Methods

The analysis of this compound in various matrices is crucial for quality control, pharmacokinetic studies, and toxicological assessments. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a common and reliable method for the quantification of amides.

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a general framework for the HPLC analysis of this compound and should be validated for specific applications.

Materials and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable modifier)

-

C18 reverse-phase HPLC column

-

HPLC system with UV or Mass Spectrometry (MS) detector

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective. For example, starting with a lower concentration of acetonitrile and gradually increasing it.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection: UV detection at a suitable wavelength (e.g., around 210 nm where amides absorb) or MS detection for higher sensitivity and selectivity.

Sample Preparation (from a biological matrix like plasma):

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

-

Supernatant Collection: Carefully collect the supernatant.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase.

-

Injection: Inject the reconstituted sample into the HPLC system.

Causality behind Experimental Choices:

-

A C18 column is a versatile reverse-phase column suitable for separating moderately non-polar compounds like this compound.

-

A gradient elution is often necessary to achieve good separation and peak shape for compounds in complex matrices.

-

Formic acid is added to the mobile phase to improve peak shape and ionization efficiency in MS detection.

-

Protein precipitation with acetonitrile is a simple and effective method for removing the majority of interfering proteins from plasma samples.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, based on its chemical structure, the following characteristic spectral features can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features | Interpretation |

| ¹H NMR | Signals in the 0.8-1.6 ppm range (alkyl protons of the 2-ethylhexyl group), a multiplet around 3.1-3.3 ppm (CH₂ adjacent to the amide nitrogen), a multiplet around 3.8-4.0 ppm (CH bearing the hydroxyl group), a doublet around 1.2 ppm (CH₃ of the hydroxybutanamide moiety), and a broad signal for the N-H proton. | Provides information on the proton environment and connectivity in the molecule.[11][12][13][14] |

| ¹³C NMR | Signals in the 10-40 ppm range (alkyl carbons), a signal around 50-60 ppm (carbon adjacent to nitrogen), a signal around 65-70 ppm (carbon bearing the hydroxyl group), and a signal around 170-175 ppm (carbonyl carbon). | Identifies the different carbon environments in the molecule.[15] |

| IR Spectroscopy | A broad absorption around 3300-3400 cm⁻¹ (O-H and N-H stretching), absorptions in the 2850-2960 cm⁻¹ range (C-H stretching), a strong absorption around 1640 cm⁻¹ (C=O stretching, Amide I band), and an absorption around 1550 cm⁻¹ (N-H bending, Amide II band). | Confirms the presence of key functional groups (hydroxyl, amide, and alkyl groups). |

| Mass Spectrometry | A molecular ion peak (M+) at m/z 215. Common fragmentation patterns would involve cleavage of the alkyl chain and fragmentation around the amide bond. | Confirms the molecular weight and provides information about the structure through fragmentation analysis.[16][17] |

Note: These are predicted values and require experimental verification.

Toxicology and Safety

The available toxicological data for this compound is limited. The acute toxicity has been reported with an LD50 in mice of 2000 mg/kg when administered orally.[5] For drug development purposes, a comprehensive toxicological profile, including sub-chronic and chronic toxicity studies, genotoxicity, and reproductive toxicity, would be required.[18][19][20][21]

Conclusion

This compound and its hydrogen succinate derivative are intriguing compounds due to their unique pharmacological profile, particularly their ability to enhance REM sleep. This technical guide has summarized the currently available information on its chemical structure, properties, synthesis, and mechanism of action. However, it is evident that there are significant gaps in the publicly available data, especially concerning detailed experimental spectroscopic characterization, a validated analytical method for quantification in biological matrices, comprehensive toxicology, and solubility profiles. Further research in these areas is essential to fully understand the therapeutic potential and safety of this compound and to facilitate its development as a potential treatment for sleep disorders.

References

-

Hayashi, Y., et al. (1982). Drug-increased REM sleep in aged subjects: this compound hydrogen succinate (BAHS). Psychopharmacology, 77(4), 367-70. [Link]

-

Tachibana, M., et al. (1976). The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies. Psychopharmacology, 50(2), 157-63. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Grubar, J. C., et al. (1987). This compound hydrogen succinate and intensive learning sessions: effects on night sleep of Down's syndrome patients. Sleep, 10(6), 563-9. [Link]

-

Ferini-Strambi, L., et al. (1995). Long-term administration of this compound hydrogen succinate on nocturnal sleep of mentally retarded subjects: a polygraphic study versus placebo. Psychopharmacology, 117(4), 438-42. [Link]

-

University of Wisconsin-Madison. (n.d.). Proton NMR Chemical Shifts. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Science.gov. (n.d.). subchronic oral toxicity: Topics by Science.gov. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000254). Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. International Journal of Molecular Sciences, 24(22), 16360. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254). Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR and 13C NMR Data of compounds 3 and 4 (500 and 125 MHz). Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000254). Retrieved from [Link]

-

Oregon State University. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

ResearchGate. (n.d.). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) A Novel Three-Step Synthesis of N-(2-Ethylhexyl)-2,7-diiodocarbazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods. Journal of Chromatographic Science, 56(2), 136–144. [Link]

-

National Center for Biotechnology Information. (2017). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of The American Society for Mass Spectrometry, 28(5), 856–865. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

International Journal of Trend in Scientific Research and Development. (2023). METHODS FOR DETERMINING SUB-ACUTE, SUB-CHRONIC, AND CHRONIC TOXICITY OF CHEMICAL COMPOUNDS. International Journal of Trend in Scientific Research and Development, 7(4), 1162-1167. [Link]

-

CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]

-

Science Alert. (2006). A Rapid and Sensitive HPLC Method for the Determination of 2-hydroxyflutamide in Human Plasma. International Journal of Pharmacology, 2(2), 221-225. [Link]

-

Oregon State University. (n.d.). Fragmentation of Protonated Peptides: Surface-Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Retrieved from [Link]

-

PubMed. (2019). Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. Journal of Agricultural and Food Chemistry, 67(49), 13576-13586. [Link]

-

MDPI. (2021). Physicochemical Profile of Antiandrogen Drug Bicalutamide: Solubility, Distribution, Permeability. Pharmaceutics, 13(10), 1573. [Link]

-

OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Acute and sub-chronic (28-day) oral toxicity profiles of newly synthesized prebiotic butyl-fructooligosaccharide in ICR mouse and Wistar rat models. BMC Pharmacology and Toxicology, 21(1), 53. [Link]

-

National Center for Biotechnology Information. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Biomolecular Screening, 20(6), 769–775. [Link]

-

Semantic Scholar. (2009). Solubility of Tobramycin in Methanol, Ethanol, Dimethyl Sulfoxide, and N,N-Dimethylformamide. Journal of Chemical & Engineering Data, 54(5), 1599-1600. [Link]

-

ResearchGate. (n.d.). Solubility of Tobramycin in Methanol, Ethanol, Dimethyl Sulfoxide, and N,N-Dimethylformamide. Retrieved from [Link]

Sources

- 1. Stimulatory effect of this compound hydrogen succinate on REM sleep in normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug-increased REM sleep in aged subjects: this compound hydrogen succinate (BAHS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C12H25NO2 | CID 65780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. New Derivatives of N- Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Solubility of Tobramycin in Methanol, Ethanol, Dimethyl Sulfoxide, and N,N-Dimethylformamide | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound hydrogen succinate and intensive learning sessions: effects on night sleep of Down's syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Long-term administration of this compound hydrogen succinate on nocturnal sleep of mentally retarded subjects: a polygraphic study versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. web.pdx.edu [web.pdx.edu]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 18. subchronic oral toxicity: Topics by Science.gov [science.gov]

- 19. ojs.ikm.mk [ojs.ikm.mk]

- 20. The sub-chronic oral toxicity of dearomatized hydrocarbon solvents in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Acute and sub-chronic (28-day) oral toxicity profiles of newly synthesized prebiotic butyl-fructooligosaccharide in ICR mouse and Wistar rat models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Butoctamide and Its Derivatives

Introduction

Butoctamide, chemically known as N-(2-ethylhexyl)-3-hydroxybutanamide, is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its bifunctional nature, possessing both a hydroxyl and an amide group, coupled with the lipophilic 2-ethylhexyl chain, makes it an attractive scaffold for the development of bioactive molecules. This guide provides a comprehensive overview of the synthetic pathways to this compound and its derivatives, grounded in established chemical principles and supported by practical insights for researchers and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its synthesis, purification, and application.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₅NO₂ | [1] |

| Molecular Weight | 215.33 g/mol | [1] |

| CAS Number | 32838-26-9 | [1] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in polar organic solvents | |

| XLogP3 | 2.4 | [1] |

Core Synthesis Pathway of this compound

The most direct and industrially viable synthesis of this compound involves the amidation of a 3-hydroxybutyric acid derivative with 2-ethylhexylamine. This can be achieved through several routes, each with its own advantages and considerations.

Diagram of the Core Synthesis Pathway

Caption: General overview of the this compound synthesis.

Synthesis of Precursors

The economic viability and overall yield of this compound synthesis are heavily dependent on the efficient preparation of its key precursors: 2-ethylhexylamine and a suitable 3-hydroxybutyric acid derivative.

2-Ethylhexylamine is a primary amine that can be synthesized through various industrial methods. One common approach is the reductive amination of 2-ethylhexanol.

Experimental Protocol: Reductive Amination of 2-Ethylhexanol

-

Reaction Setup: A high-pressure autoclave is charged with 2-ethylhexanol, a nickel-based catalyst (e.g., Raney nickel), and a source of ammonia.

-

Reaction Conditions: The reactor is pressurized with hydrogen gas and heated. The temperature and pressure are critical parameters that influence the reaction rate and selectivity.

-

Work-up and Purification: After the reaction is complete, the catalyst is filtered off. The crude product mixture is then subjected to fractional distillation to separate the desired 2-ethylhexylamine from unreacted starting materials and byproducts.

3-Hydroxybutyric acid is a chiral molecule, and its enantiomeric purity can be crucial for the biological activity of the final product. Both chemical and biological methods can be employed for its synthesis. A common and versatile precursor is ethyl 3-hydroxybutyrate.

Experimental Protocol: Asymmetric Hydrogenation of Ethyl Acetoacetate

-

Reaction Setup: A solution of ethyl acetoacetate in an organic solvent (e.g., methanol, ethanol) is placed in a high-pressure reactor.

-

Catalyst: A chiral ruthenium-based catalyst is added. The choice of catalyst is critical for achieving high enantioselectivity.

-

Hydrogenation: The reactor is pressurized with hydrogen, and the reaction is stirred at a controlled temperature until completion.

-

Purification: The solvent is removed under reduced pressure, and the resulting ethyl 3-hydroxybutyrate can be purified by distillation.

Amidation Methodologies for this compound Synthesis

The formation of the amide bond between the 3-hydroxybutyric acid moiety and 2-ethylhexylamine is the final and key step in the synthesis of this compound.

This method involves the direct reaction of the carboxylic acid with the amine, typically at elevated temperatures to drive off the water formed. The use of a catalyst can improve the reaction rate and yield.

Experimental Protocol: Boric Acid Catalyzed Amidation

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, 3-hydroxybutyric acid, 2-ethylhexylamine (1.0-1.2 equivalents), and a catalytic amount of boric acid (e.g., 5 mol%) are dissolved in a suitable solvent like toluene.

-

Reaction: The mixture is heated to reflux. Water is removed azeotropically and collected in the Dean-Stark trap. The reaction is monitored by a suitable technique like TLC or GC until the starting material is consumed.

-

Work-up and Purification: The reaction mixture is cooled and washed with an acidic solution (e.g., dilute HCl) to remove unreacted amine, followed by a basic solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated under reduced pressure. The crude this compound can be further purified by recrystallization or column chromatography.

Reacting an ester of 3-hydroxybutyric acid, such as ethyl 3-hydroxybutyrate, with 2-ethylhexylamine is another effective method. This reaction is often slower than direct amidation but can proceed under milder conditions.

Experimental Protocol: Aminolysis of Ethyl 3-Hydroxybutyrate

-

Reaction Setup: Ethyl 3-hydroxybutyrate and a slight excess of 2-ethylhexylamine are mixed, either neat or in a high-boiling point solvent.

-

Reaction: The mixture is heated, and the ethanol byproduct is removed by distillation to drive the reaction to completion. The reaction can be catalyzed by a base or an acid.

-

Purification: The excess amine and any remaining starting materials are removed by vacuum distillation. The resulting crude this compound can be purified as described in the previous method.

Synthesis of this compound Derivatives

The versatile structure of this compound allows for the synthesis of a wide range of derivatives, which can be explored for various applications. Modifications can be made to the 2-ethylhexyl group, the hydroxyl group, or the amide functionality.

Diagram of Derivative Synthesis Strategies

Caption: Approaches to synthesizing this compound derivatives.

N-Substituted Derivatives

Derivatives with different substituents on the nitrogen atom can be synthesized by using a different primary or secondary amine in the amidation step. This allows for the tuning of the lipophilicity and steric properties of the molecule.

Derivatives from Hydroxyl Group Modification

The secondary hydroxyl group on the butanamide chain is a key site for derivatization.

-

Esterification: The hydroxyl group can be esterified by reacting this compound with an acyl chloride or a carboxylic anhydride in the presence of a base (e.g., pyridine, triethylamine). This introduces an additional ester functional group.

-

Etherification: The hydroxyl group can be converted to an ether by deprotonation with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide.

Derivatives with Modified Backbones

Analogs of this compound can be prepared by using different hydroxyalkanoic acids in the initial amidation reaction. For example, using 3-hydroxypropanoic acid would yield N-(2-ethylhexyl)-3-hydroxypropanamide.

Purification and Characterization

Regardless of the synthetic route, the final product must be purified and its identity and purity confirmed.

Purification Techniques

-

Recrystallization: This is a common method for purifying solid compounds like this compound. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed. A solvent system of appropriate polarity is used to separate the desired product from impurities.

Characterization Methods

The structure and purity of the synthesized this compound and its derivatives should be confirmed using a combination of spectroscopic and analytical techniques:

| Technique | Information Obtained |

| ¹H and ¹³C NMR | Confirms the carbon-hydrogen framework and the presence of key functional groups. |

| FT-IR Spectroscopy | Identifies characteristic vibrational frequencies of functional groups (e.g., O-H, N-H, C=O). |

| Mass Spectrometry | Determines the molecular weight and provides information about the fragmentation pattern. |

| HPLC/GC-MS | Assesses the purity of the compound and can be used to quantify impurities. |

Conclusion

The synthesis of this compound and its derivatives is a versatile area of organic synthesis with significant potential for the development of new bioactive compounds. The choice of synthetic route depends on factors such as the desired scale of production, the required enantiomeric purity, and the availability of starting materials. A thorough understanding of the underlying chemical principles and careful optimization of reaction conditions are crucial for achieving high yields and purity. This guide provides a solid foundation for researchers and professionals to design and execute efficient synthetic strategies for this important class of molecules.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link][1]

-

PubMed. Efficient synthesis of the ketone body ester (R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate and its (S,S) enantiomer. [Link][2]

-

MDPI. An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. [Link][3]

-

Google Patents. (R) synthesis technique of 3 hydroxybutyric acids and its salt. [4]

-

ACS Publications. Analogs of .gamma.-hydroxybutyric acid. Synthesis and binding studies. [Link][5]

-

Organic Syntheses. (R)-(-)-METHYL 3-HYDROXYBUTANOATE. [Link][6]

-

ResearchGate. Synthesis of N-hydroxybutanamide derivatives. [Link][7]

-

PubMed. New Derivatives of N- Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. [Link][8]

-

MDPI. New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. [Link][9]

-

ResearchGate. The amidation of various esters with hexylamine. [Link][11]

-

Google Patents. Synthesis method for trans N-ethyl-N-(2'-alkyl phenyl)-2-butenamide. [12]

-

MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link][13]

-

RSC Publishing. Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3. [Link][14]

-

National Institutes of Health. New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. [Link][15]

-

MySkinRecipes. N-(2-Ethylhexyl)-3-hydroxybutanamide. [Link][16]

-

National Institutes of Health. N,N-Diethylurea-Catalyzed Amidation between Electron-Defficient Aryl Azides and Phenylacetaldehydes. [Link][18]

-

National Institutes of Health. HETEROCYCLIC AMIDE HYDRAPHILE SYNTHETIC CATION TRANSPORTERS. [Link][19]

-

ETH Zurich Research Collection. Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of. [Link][20]

-

Google Patents. Process for producing lactamide compounds, new lactamide compounds and formulations containing lactamide compounds. [21]

-

Frontiers. Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. [Link][22]

-

Sphinxsai. Synthesis of some Amide derivatives and their Biological activity. [Link][23]

-

Google Patents. A kind of synthetic method of bumetanide. [24]

-

University of York. Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. [Link][25]

-

Google Patents. Novel antitumor compounds and process for producing the same. [26]

Sources

- 1. This compound | C12H25NO2 | CID 65780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Efficient synthesis of the ketone body ester (R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate and its (S,S) enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. New Derivatives of N- Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Catalytic Amidation [catalyticamidation.info]

- 11. researchgate.net [researchgate.net]

- 12. CN104326936A - Synthesis method for trans N-ethyl-N-(2'-alkyl phenyl)-2-butenamide - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N-(2-Ethylhexyl)-3-hydroxybutanamide [myskinrecipes.com]

- 17. N-ethyl-3-hydroxybutanamide | C6H13NO2 | CID 14195430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. N,N-Diethylurea-Catalyzed Amidation between Electron-Defficient Aryl Azides and Phenylacetaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. HETEROCYCLIC AMIDE HYDRAPHILE SYNTHETIC CATION TRANSPORTERS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Research Collection | ETH Library [research-collection.ethz.ch]

- 21. WO2007107745A2 - Process for producing lactamide compounds, new lactamide compounds and formulations containing lactamide compounds - Google Patents [patents.google.com]

- 22. Frontiers | Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds [frontiersin.org]

- 23. sphinxsai.com [sphinxsai.com]

- 24. CN106748906A - A kind of synthetic method of bumetanide - Google Patents [patents.google.com]

- 25. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 26. EP0909822A1 - Novel antitumor compounds and process for producing the same - Google Patents [patents.google.com]

The Unfulfilled Promise of a Unique Hypnotic: A Technical History of Butoctamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Butoctamide, chemically known as N-(2-ethylhexyl)-3-hydroxybutanamide, emerged as a promising hypnotic agent with a unique pharmacological profile. Unlike conventional sleep aids of its time, which often suppressed rapid eye movement (REM) sleep, this compound, particularly in its hydrogen succinate salt form (BAHS), demonstrated a remarkable ability to increase REM sleep. This technical guide provides a comprehensive overview of the discovery, development, and scientific understanding of this compound. While its journey from a laboratory curiosity to a marketed therapeutic appears to have been limited, an examination of its properties reveals valuable insights into sleep pharmacology and the intricate relationship between chemical structure and biological activity. This document will delve into its known pharmacological effects, the likely synthetic pathways for its creation, and the available clinical data, while also highlighting the significant gaps in its developmental history that leave its story one of intriguing potential rather than widespread clinical application.

Introduction: The Quest for a Better Night's Sleep

The mid-20th century saw a surge in the development of hypnotic drugs to treat insomnia. This era was dominated by barbiturates and later benzodiazepines, which, while effective in inducing sleep, were fraught with issues of dependence, tolerance, and alteration of natural sleep architecture, most notably the suppression of REM sleep. It was in this context that the search for novel hypnotics with more favorable profiles was a key focus of pharmaceutical research. This compound, a fatty acid amide, represented a departure from the prevailing chemical scaffolds for sleep aids and offered a glimpse into a different approach to modulating sleep cycles.

Chemical Profile and Synthesis

This compound is a chiral molecule with the systematic IUPAC name N-(2-ethylhexyl)-3-hydroxybutanamide[1]. Its structure combines a lipophilic 2-ethylhexyl group with a polar 3-hydroxybutanamide moiety, a feature that likely influences its pharmacokinetic properties and ability to cross the blood-brain barrier[2].

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C12H25NO2 | [1] |

| Molecular Weight | 215.33 g/mol | [1] |

| IUPAC Name | N-(2-ethylhexyl)-3-hydroxybutanamide | [1] |

| CAS Number | 32838-26-9 | [1] |

Proposed Synthesis Pathway

Experimental Protocol: Proposed Synthesis of this compound

-

Activation of Carboxylic Acid: 3-hydroxybutanoic acid is converted to a more reactive acyl chloride. To a solution of 3-hydroxybutanoic acid in an inert solvent (e.g., dichloromethane), thionyl chloride (SOCl₂) is added dropwise at 0°C. The reaction is then stirred at room temperature until the evolution of gas ceases, indicating the formation of 3-hydroxybutanoyl chloride.

-

Amide Formation: The crude 3-hydroxybutanoyl chloride is then slowly added to a solution of 2-ethylhexylamine in the presence of a base (e.g., triethylamine) to neutralize the HCl byproduct. The reaction mixture is stirred at room temperature to allow for the formation of the amide bond.

-

Work-up and Purification: The reaction mixture is washed with a dilute acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude this compound can be purified by column chromatography on silica gel.

Caption: Proposed mechanism of this compound on REM sleep.

Pharmacodynamics

Clinical trials have consistently demonstrated the effects of BAHS on sleep patterns:

-

Increased REM Sleep: In studies involving both young and elderly healthy volunteers, as well as individuals with Down's syndrome, administration of BAHS led to a significant increase in the percentage and duration of REM sleep.[3][4][5]

-

Sleep Stabilization: BAHS was observed to stabilize sleep and reduce the number of interruptions during REM periods.[3]

-

Differential Effects from Benzodiazepines: The sleep pattern induced by BAHS is distinct from that of benzodiazepines like nitrazepam. While nitrazepam tends to increase total sleep time and stage 2 sleep while decreasing other stages, BAHS specifically enhances REM sleep.[6][7]

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not extensively reported in the available literature. Its lipophilic nature, conferred by the 2-ethylhexyl group, suggests it is likely well-absorbed orally and can penetrate the central nervous system.[2] The lack of comprehensive ADME studies represents a significant gap in the full characterization of this compound.

Clinical Development and Regulatory Status: A Story of Limited Progression

The available clinical data on this compound primarily dates back to the 1980s and early 1990s. These studies, while positive in their findings regarding REM sleep enhancement, do not appear to have been followed by larger, later-phase clinical trials that would be necessary for regulatory approval in major markets.

Summary of Key Clinical Findings

| Population | Dosage | Key Findings | Reference |

| Healthy Young Males | 600 mg BAHS | Significant increase in REM sleep; decrease in sleep stages 1 and 2. | [4] |

| Healthy Aged Females | 600 mg BAHS | Significant increase in the number and percentage of REM periods; sleep stabilization. | [3] |

| Down's Syndrome Patients | Not specified | Increase in REM sleep percentage. | [5] |

| Healthy Male Students | 600 mg BAHS | Increased REM sleep and decreased stage 2 sleep. | [6][7] |

A thorough search of the United States Food and Drug Administration (FDA) and the European Medicines Agency (EMA) databases reveals no marketing authorization for this compound. This suggests that the drug was either never submitted for approval in these regions, did not meet the regulatory requirements for approval, or was withdrawn from consideration. Its developmental history appears to have stalled, and it has not become a mainstream therapeutic agent. The reasons for this are not publicly documented but could be related to a variety of factors including undisclosed side effects, lack of long-term efficacy or safety data, or a strategic decision by the developing entity.

Conclusion: An Unfinished Chapter in Sleep Medicine

This compound stands as an intriguing molecule in the history of hypnotic drug development. Its unique ability to increase REM sleep offered a potential advantage over existing therapies and a novel avenue for treating sleep disorders where REM sleep is compromised. However, the lack of a clear developmental history, comprehensive pharmacokinetic data, and regulatory approval in major markets leaves its story incomplete.

For researchers and drug development professionals, the case of this compound serves as a valuable lesson. It underscores the importance of a complete and well-documented development program, from initial synthesis and mechanistic studies to thorough clinical evaluation and regulatory engagement. While this compound itself may not have reached its full therapeutic potential, the principles behind its unique pharmacology—targeting the serotonergic system to modulate sleep architecture—remain a relevant and important area of sleep medicine research. The story of this compound is a reminder that even compounds with promising and unique biological activities face a long and challenging path to becoming established therapies.

References

-

The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies. Psychopharmacology (Berl). 1980;70(2):117-21. Available from: [Link]

-

Hayashi Y, Otomo E, Okudaira N, Endo S. Drug-increased REM sleep in aged subjects: this compound hydrogen succinate (BAHS). Psychopharmacology (Berl). 1982;77(4):367-70. Available from: [Link]

-

Mizuki Y, Suetsugi M, Hotta H, Ushijima I, Yamada M. Stimulatory effect of this compound hydrogen succinate on REM sleep in normal humans. Prog Neuropsychopharmacol Biol Psychiatry. 1995 May;19(3):385-401. Available from: [Link]

-

Mizuki Y, Suetsugi M, Hotta H, Ushijima I, Yamada M. Stimulatory effect of this compound hydrogen succinate on REM sleep in normal humans. Prog Neuropsychopharmacol Biol Psychiatry. 1995 May;19(3):385-401. Available from: [Link]

-

Gigli GL, Colognola RM, Ferri R, Musumeci SA, Bergonzi P, Grubar JC. This compound Hydrogen Succinate and Intensive Learning Sessions: Effects on Night Sleep of Down's Syndrome Patients. Sleep. 1988;11(4):374-80. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

MySkinRecipes. N-(2-Ethylhexyl)-3-hydroxybutanamide. Available from: [Link]

Sources

- 1. This compound | C12H25NO2 | CID 65780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(2-Ethylhexyl)-3-hydroxybutanamide [myskinrecipes.com]

- 3. Drug-increased REM sleep in aged subjects: this compound hydrogen succinate (BAHS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Sci-Hub. Stimulatory effect of this compound hydrogen succinate on REM sleep in normal humans / Progress in Neuro-Psychopharmacology and Biological Psychiatry, 1995 [sci-hub.box]

- 7. Stimulatory effect of this compound hydrogen succinate on REM sleep in normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary In Vitro Bioactivity Screening of Butoctamide

This guide provides a comprehensive framework for the initial in vitro evaluation of Butoctamide (N-(2-ethylhexyl)-3-hydroxybutanamide), a compound historically noted for its unique effects on sleep architecture. Unlike conventional screening protocols that follow a rigid template, this document presents a logically tiered strategy. We begin with foundational safety assessments, proceed to investigate plausible mechanistic targets based on existing literature, and conclude with an essential evaluation of its drug-drug interaction potential. Each stage is designed to generate decision-driving data, ensuring that resource-intensive downstream studies are built upon a robust and validated foundation.

Introduction: Rationale for a Structured Inquiry into this compound

This compound, chemically identified as N-(2-ethylhexyl)-3-hydroxybutanamide, has been documented to increase Rapid Eye Movement (REM) sleep in both animal models and human clinical studies.[1][2] This effect is noteworthy as most hypnotic agents tend to suppress this phase of sleep.[2] The proposed mechanism suggests an interaction with the serotonergic system, leading to a secondary increase in REM sleep.[1]

While this provides a valuable starting point, a thorough preclinical evaluation demands a broader inquiry. An effective screening cascade must not only seek to confirm the hypothesized mechanism but also proactively identify potential liabilities and uncover unforeseen bioactivities. This guide outlines such a cascade, beginning with the non-negotiable first step of cytotoxicity profiling, which establishes the concentration-dependent viability of the compound and defines the valid concentration range for all subsequent mechanistic and safety assays.

Part 1: Foundational Viability Assessment - The Cytotoxicity Profile

Expert Rationale: Establishing the Therapeutic Window

Before any mechanistic question can be answered, we must first determine the concentration range at which this compound exerts no overt toxicity on our cellular models. Observing an effect in an assay is meaningless if the cells are dying. A general cytotoxicity assay is therefore the foundational pillar of our screening cascade. It provides the half-maximal inhibitory concentration (IC50), a critical parameter that delineates toxic versus non-toxic doses for future experiments.[3][4] Failure to establish this baseline risks misinterpreting cytotoxic artifacts as specific biological effects. We will employ the MTT assay, a robust and widely adopted method that measures metabolic activity as a proxy for cell viability.[5]

Experimental Workflow: A Tiered Screening Approach

Caption: Tiered workflow for this compound screening.

Protocol 1: General Cytotoxicity via MTT Assay

This protocol assesses the effect of this compound on the viability of SH-SY5Y human neuroblastoma cells, a relevant model for a neuroactive compound.

-

Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 medium, supplemented with 10% fetal bovine serum, until 80-90% confluency.

-

Seeding: Trypsinize and seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of media. Incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.

-

Treatment: After 24 hours, remove the old media from the cells and add 100 µL of the media containing the various concentrations of this compound. Include "vehicle control" (media with 0.5% DMSO) and "untreated control" wells.

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours.

-

Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression.

Data Presentation: Hypothetical Cytotoxicity Data

| This compound Conc. (µM) | % Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 4.5 |

| 1 | 98.7 ± 5.1 |

| 10 | 95.2 ± 4.8 |

| 25 | 88.1 ± 6.2 |

| 50 | 52.3 ± 5.5 |

| 75 | 21.5 ± 3.9 |

| 100 | 5.6 ± 2.1 |

| Calculated IC50 | ~51 µM |

Part 2: Primary Target Exploration - The GABAergic System

Expert Rationale: Investigating the Primary Inhibitory System

While literature points towards a serotonergic mechanism, the profound effect of this compound on sleep necessitates an investigation into the γ-aminobutyric acid type A (GABA-A) receptor system.[6] The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the brain and is the target of major drug classes used to treat sleep disorders, such as benzodiazepines.[6][7] A competitive radioligand binding assay is a direct and efficient method to determine if this compound physically interacts with this critical receptor complex.

GABA-A Receptor Signaling Pathway

Caption: Simplified GABA-A receptor signaling pathway.

Protocol 2: GABA-A Receptor Competitive Binding Assay

This protocol is adapted from established methods for assessing ligand binding to the GABA-A receptor in rat brain tissue.[8][9]

-

Membrane Preparation: Homogenize whole rat brains in ice-cold 0.32 M sucrose buffer.[8] Perform a series of centrifugations to isolate the crude synaptic membrane fraction, washing multiple times to remove endogenous GABA.[8][9] Resuspend the final pellet in a 50 nM Tris-HCl binding buffer and determine protein concentration.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: 0.1-0.2 mg membrane protein + 5 nM [³H]muscimol (a high-affinity GABA-A agonist).

-

Non-Specific Binding: 0.1-0.2 mg membrane protein + 5 nM [³H]muscimol + 10 µM unlabeled GABA.[8]

-

Competition: 0.1-0.2 mg membrane protein + 5 nM [³H]muscimol + varying concentrations of this compound (e.g., 0.01 µM to 100 µM, based on cytotoxicity results).

-

-

Incubation: Incubate the plate for 45-60 minutes at 4°C to reach binding equilibrium.[8]

-

Termination: Rapidly terminate the reaction by vacuum filtration through glass fiber filters, followed by several washes with ice-cold wash buffer (50 mM Tris-HCl) to separate bound from free radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.[8]

-

Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the percentage of [³H]muscimol displacement by this compound at each concentration. Calculate the IC50 and subsequently the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Hypothetical GABA-A Binding Data

| This compound Conc. (µM) | % Specific Binding of [³H]muscimol |

| 0 | 100 |

| 0.1 | 97.4 |

| 1 | 85.1 |

| 5 | 48.9 |

| 10 | 23.5 |

| 50 | 6.8 |

| Calculated IC50 | ~5.2 µM |

| Calculated Ki | ~3.8 µM |

Part 3: Early Safety Profiling - Drug-Drug Interaction Potential

Expert Rationale: Proactive Assessment of CYP450 Inhibition

A critical aspect of early drug safety assessment is evaluating the potential for drug-drug interactions (DDIs).[10] The Cytochrome P450 (CYP) family of enzymes, located primarily in the liver, is responsible for metabolizing the majority of clinically used drugs.[11] Inhibition of a specific CYP isoform by a new chemical entity like this compound can lead to dangerously elevated plasma levels of co-administered drugs.[12] Regulatory agencies like the FDA and EMA strongly recommend in vitro CYP inhibition screening.[11][12] This assay provides IC50 values that help predict the clinical DDI risk.

Protocol 3: In Vitro CYP450 Inhibition Assay

This protocol uses human liver microsomes, which contain a rich complement of CYP enzymes, and isoform-specific probe substrates.[11][13]

-

System Preparation: Prepare an incubation mixture containing human liver microsomes (0.2 mg/mL), phosphate buffer (pH 7.4), and this compound at various concentrations (e.g., 0.1 to 50 µM). Include a positive control inhibitor for each isoform.

-

Pre-incubation: Pre-incubate the mixture for 10 minutes at 37°C to allow for potential binding of this compound to the enzymes.

-

Reaction Initiation: Initiate the metabolic reaction by adding a cocktail of CYP-isoform specific probe substrates and the NADPH-regenerating system cofactor.[11][14]

-

Incubation: Incubate for the specified time (e.g., 15-30 minutes) at 37°C. The incubation time must be within the determined linear range for metabolite formation for each substrate.

-

Reaction Termination: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the protein.

-

Readout & Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite for each CYP isoform.[13] Compare the rate of metabolite formation in the presence of this compound to the vehicle control to determine the percent inhibition.

-

Data Interpretation: Plot the percent inhibition against this compound concentration for each isoform to calculate an IC50 value. An IC50 < 1 µM is considered a strong inhibitor, while an IC50 > 10 µM suggests weak or no inhibition.[13]

Data Presentation: Hypothetical CYP450 Inhibition Profile

| CYP Isoform | Probe Substrate | IC50 (µM) | Inhibition Potential |

| CYP1A2 | Phenacetin | > 50 | Weak / None |

| CYP2C9 | Diclofenac | > 50 | Weak / None |

| CYP2C19 | S-Mephenytoin | 8.7 | Moderate |

| CYP2D6 | Dextromethorphan | 22.4 | Weak |

| CYP3A4 | Midazolam | > 50 | Weak / None |

Conclusion and Strategic Next Steps

This preliminary in vitro screening cascade provides a multi-faceted initial portrait of this compound's bioactivity. The hypothetical data presented suggest that this compound possesses moderate cytotoxicity only at high concentrations, displays a potential interaction with the GABA-A receptor, and may be a moderate inhibitor of the CYP2C19 enzyme.

Based on these results, the following next steps are logically indicated:

-

Functional Validation: The binding activity at the GABA-A receptor must be followed up with a functional assay, such as two-electrode voltage clamp or patch-clamp electrophysiology, to determine if this compound acts as an agonist, antagonist, or allosteric modulator.

-

Serotonergic Investigation: To address the original hypothesis, a panel of receptor binding assays for key serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A/2C) should be conducted.

-

Mechanism of CYP Inhibition: Further studies are warranted to determine if the observed CYP2C19 inhibition is reversible or time-dependent, which has significant implications for its clinical DDI risk.[12]

This structured, data-driven approach ensures that the subsequent stages of drug development for this compound are focused, mechanistically informed, and aligned with modern safety and regulatory standards.

References

-

Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]

-

GABAA Receptor Binding Assay Protocol. Psychoactive Drug Screening Program (PDSP). [Link]

-

In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. [Link]

-

In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

-

In Vitro Cytotoxicity. Creative Bioarray. [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

-

Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

-

Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. [Link]

-

Characterization of GABA Receptors. Current Protocols in Pharmacology via PubMed Central. [Link]

-

CYP Inhibition Assay. LifeNet Health LifeSciences. [Link]

-

High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition via NIH. [Link]

-

In Vitro and in Silico Methods to Predict Cytochrome P450 Enzyme Inhibition. University of Eastern Finland. [Link]

-

Drug-increased REM sleep in aged subjects: this compound hydrogen succinate (BAHS). Psychopharmacology (Berlin). [Link]

-

Biochemistry and binding assay a, FSEC of GABAA receptor with and... ResearchGate. [Link]

-

The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies. Psychopharmacology (Berlin). [Link]

Sources

- 1. Drug-increased REM sleep in aged subjects: this compound hydrogen succinate (BAHS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of this compound hydrogen succinate on nocturnal sleep: all-night polygraphical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. PDSP - GABA [kidbdev.med.unc.edu]

- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 12. lnhlifesciences.org [lnhlifesciences.org]

- 13. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

- 14. erepo.uef.fi [erepo.uef.fi]

An In-depth Technical Guide to Elucidating the Effects of Butoctamide on Serotonin Pathways in the Brain